3-Aminobutan-2-one hydrochloride
Description
Historical Trajectory and Initial Recognition of 3-Aminobutan-2-one (B1622711) Hydrochloride and Analogues
The recognition and use of 3-aminobutan-2-one and its analogues are closely tied to the broader advancements in asymmetric synthesis and the increasing demand for enantiomerically pure compounds in the pharmaceutical industry. While specific historical records for the initial synthesis of 3-aminobutan-2-one hydrochloride are not extensively detailed in the provided results, the development of synthetic routes for its chiral analogues, such as (R)-3-aminobutanol, highlights the evolving importance of this chemical scaffold. google.com
Early methods for producing chiral amino alcohols often involved chemical resolution of racemic mixtures, which could be inefficient. A significant breakthrough occurred with the development of biocatalytic methods and advanced stereoselective synthesis techniques. For instance, the synthesis of optically active (R)-3-aminobutan-1-ol, a key raw material for the production of the HIV drug dolutegravir, has been a major focus. vcu.edu Processes were developed to produce this analogue from commercially available starting materials like (R)-3-aminobutanoic acid, achieving high purity and yield. google.comvcu.edu The challenges in synthesizing and purifying small chiral molecules like these spurred further research into more efficient and scalable methods, including catalytic hydrogenation and ammoniation reduction reactions. google.com The focus on producing specific stereoisomers of related compounds like 3-aminobutan-2-ol (B1581441) underscores the growing appreciation for the specific three-dimensional arrangement of atoms in these structures. sigmaaldrich.com
Significance as a Fundamental Synthon in Advanced Organic Synthesis
This compound is recognized as a fundamental synthon, or building block, in organic synthesis. synthonix.com Its value lies in its molecular structure, which contains versatile functional groups that can participate in a variety of chemical reactions. The amine group can act as a nucleophile or be protected and modified, while the ketone group is susceptible to nucleophilic attack, reduction, or conversion to other functional groups.
This dual functionality makes it a useful intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical field. Chiral analogues of 3-aminobutan-2-one are crucial intermediates for enantiomerically pure pharmaceuticals. vcu.edu For example, the related chiral amino alcohol, (R)-3-aminobutan-1-ol, is a critical component in the synthesis of dolutegravir. vcu.edu The ability to use synthons like 3-aminobutan-2-one and its derivatives allows for the controlled, stepwise construction of larger, biologically active molecules.
Stereochemical Considerations and Importance of Enantiopure Forms
Stereochemistry is a critical aspect of 3-aminobutan-2-one's chemistry due to the presence of a chiral center at the third carbon atom. This chirality means the molecule can exist as two non-superimposable mirror images, known as enantiomers. chemspider.com The specific spatial arrangement of the atoms, or configuration, can have a profound impact on how the molecule interacts with other chiral molecules, such as enzymes and receptors in biological systems. nih.gov Consequently, the demand for enantiopure forms—samples containing a high proportion of a single enantiomer—is significant, especially in drug development. rsc.org
3-Aminobutan-2-one exists as a pair of enantiomers due to its single chiral center. These are designated using the (R/S) nomenclature system.
(R)-3-Aminobutan-2-one chemspider.comnih.gov
(S)-3-Aminobutan-2-one
When the ketone group is reduced to an alcohol, forming 3-aminobutan-2-ol, a second chiral center is created at the second carbon atom. nih.govuni.lu This results in four possible stereoisomers (two pairs of enantiomers), designated by their configurations at both chiral centers (e.g., (2R,3R) and (2S,3S) which are enantiomers, and (2R,3S) and (2S,3R) which are another pair of enantiomers). sigmaaldrich.comsigmaaldrich.com
| Compound Name | CAS Number | Molecular Formula | Chirality Descriptor |
|---|---|---|---|
| 3-Aminobutan-2-one | 52648-79-0 | C4H9NO | Racemic |
| This compound | 21419-24-9 | C4H10ClNO | Racemic |
| (S)-3-Aminobutan-2-one | Not explicitly found | C4H9NO | (S) |
| (R)-3-Aminobutan-2-one | 1932586-22-5 | C4H9NO | (R) |
| (2R,3R)-3-Aminobutan-2-ol hydrochloride | 960008-54-2 | C4H12ClNO | (2R,3R) |
| (2S,3S)-3-Aminobutan-2-ol hydrochloride | 310450-42-1 | C4H12ClNO | (2S,3S) |
| (2S,3R)-3-Aminobutan-2-ol hydrochloride | 1605313-24-3 | C4H12ClNO | (2S,3R) |
The chirality of 3-aminobutan-2-one and its derivatives has a significant impact on synthetic strategies. nih.gov The synthesis of a specific enantiomer or diastereomer requires stereoselective methods to control the three-dimensional outcome of the reaction. The development of such methods is a central theme in modern organic chemistry. rsc.orgnih.gov
For instance, in the synthesis of pharmaceutical agents, often only one enantiomer exhibits the desired therapeutic activity, while the other may be inactive or even cause unwanted side effects. nih.gov This necessitates synthetic pathways that can produce the target molecule in an enantiomerically pure form.
Synthetic routes to chiral amino alcohols and related structures often employ one of several strategies:
Chiral Pool Synthesis: Starting from a readily available, inexpensive enantiopure natural product. A patented method describes synthesizing (R)-3-aminobutanol from (R)-3-aminobutyric acid. google.com
Chiral Auxiliaries: Temporarily attaching a chiral group to the starting material to direct the stereochemical course of a reaction, which is then removed.
Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other. Biocatalytic methods using enzymes like carbonyl reductases have been employed for the asymmetric reduction of related ketoesters.
Resolution: Separating a racemic mixture into its constituent enantiomers. This can be achieved by reacting the mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated, followed by removal of the resolving agent. google.com
The challenges associated with these methods, such as the cost of reagents, reaction efficiency, and the difficulty of purification, drive continuous innovation in the field of asymmetric synthesis. vcu.edugoogle.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-aminobutan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-3(5)4(2)6;/h3H,5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUJCERLTHVZRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21419-24-9 | |
| Record name | 3-aminobutan-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Methodologies for the Chemical Synthesis of 3 Aminobutan 2 One Hydrochloride
Conventional Chemical Synthesis Routes
Conventional methods for synthesizing 3-aminobutan-2-one (B1622711) hydrochloride typically involve multi-step processes that include the reduction of precursor ketones, amination, and subsequent salt formation.
Reduction Strategies of Precursor Ketones
A primary approach to synthesizing the carbon backbone of 3-aminobutan-2-one involves the reduction of a suitable ketone precursor. This can be accomplished through catalytic hydrogenation or by using hydride reagents.
Catalytic hydrogenation is a widely employed industrial process for the reduction of carbonyl compounds. In the context of synthesizing precursors to 3-aminobutan-2-one, this method offers high efficiency and selectivity. For instance, the reduction of a suitable precursor like 4-hydroxy-2-butanone (B42824) can be achieved using hydrogen gas in the presence of a metal catalyst. google.com Catalysts such as Raney Nickel are commonly used for the hydrogenation of oximes to form the corresponding amines. google.com Another example involves the use of ruthenium supported on carbon, which has shown high selectivity in the hydrogenation of amino acids to amino alcohols, a transformation that shares mechanistic similarities with ketone reduction. umaine.eduumaine.edu The choice of catalyst and reaction conditions, including pressure and temperature, are critical for optimizing the yield and purity of the desired product. researchgate.net
| Catalyst | Substrate Type | Key Features | Reference |
|---|---|---|---|
| Raney Nickel | Oximes | Commonly used for converting oximes to primary amines. | google.com |
| Ruthenium on Carbon (Ru/C) | Amino Acids | Demonstrates high selectivity and can maintain optical purity. | umaine.eduumaine.edu |
| Palladium (II) Complexes | Nitriles, Ketones | Immobilization on a polymer matrix can enhance stability and selectivity. | researchgate.net |
| Platinum on Alumina/Silica | Nitriles | Selectivity can be influenced by the support material. | researchgate.net |
Hydride-based reducing agents are versatile tools for the conversion of ketones to alcohols, which can then be further functionalized to the desired amine. uop.edu.pk Commonly used hydride reagents include lithium aluminum hydride (LAH) and sodium borohydride (B1222165) (NaBH4). uop.edu.pkyoutube.com LAH is a powerful reducing agent capable of reducing a wide range of carbonyl compounds, though it requires anhydrous conditions. uop.edu.pkorgsyn.org Sodium borohydride is a milder reagent and can be used in protic solvents like methanol (B129727) or ethanol. uop.edu.pkyoutube.com The mechanism of these reductions involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. uop.edu.pkyoutube.com For instance, the reduction of a ketone with NaBH4 in methanol results in the formation of a secondary alcohol. youtube.com More specialized hydride reagents, such as diisobutylaluminum hydride (DIBAL-H) and sodium aluminum hydride, have also been utilized for specific synthetic transformations. uop.edu.pkvcu.edu
| Reagent | Abbreviation | Key Characteristics | Solvent | Reference |
|---|---|---|---|---|
| Lithium Aluminum Hydride | LAH | Powerful, reduces a wide range of functional groups. | Anhydrous ether, THF | uop.edu.pkorgsyn.org |
| Sodium Borohydride | NaBH4 | Milder, selective for aldehydes and ketones. | Methanol, ethanol, water | uop.edu.pkyoutube.com |
| Diisobutylaluminum Hydride | DIBAL-H | Can selectively reduce esters to aldehydes. | Anhydrous solvents | uop.edu.pk |
| Sodium Aluminum Hydride | - | A low-cost reducing agent used for reducing amino acids. | - | vcu.edu |
Amination Processes
The introduction of the amino group is a critical step in the synthesis of 3-aminobutan-2-one. One common method is reductive amination, where a ketone is reacted with an amine in the presence of a reducing agent. Another approach involves the reaction of a precursor with an aminating agent like hydroxylamine (B1172632) hydrochloride to form an oxime, which is then reduced to the primary amine. google.com Biocatalytic reductive amination using amine dehydrogenases has also emerged as a powerful method for the synthesis of chiral amines. whiterose.ac.uk
Derivatization and Salt Formation Procedures
Once the free base of 3-aminobutan-2-one is synthesized, it is typically converted to its hydrochloride salt to improve its stability and handling properties. This is generally achieved by treating a solution of the amine with hydrochloric acid. researchgate.net The amine, being basic, reacts with the acid to form the corresponding ammonium (B1175870) salt. researchgate.net The resulting hydrochloride salt often precipitates from the solution and can be isolated by filtration. researchgate.net The choice of solvent is important to ensure good recovery of the salt. researchgate.net
Enantioselective and Diastereoselective Synthesis Approaches
The development of enantioselective and diastereoselective methods is crucial for producing specific stereoisomers of 3-aminobutan-2-one, which can be important for its applications.
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. For example, asymmetric reduction of ketones using lithium aluminum hydride modified with chiral ligands can produce chiral secondary alcohols with high optical purity. researchgate.net Proline-catalyzed Mannich-type reactions have been shown to produce functionalized α-amino acids with excellent enantioselectivities. nih.gov
Biocatalysis offers a highly selective route to chiral amines and amino alcohols. whiterose.ac.uk Transaminases, for instance, can be used for the asymmetric synthesis of amines from prochiral ketones with high enantiomeric excess. whiterose.ac.ukgoogle.commdpi.com These enzymatic reactions are often performed under mild conditions and can be highly specific for the desired stereoisomer. whiterose.ac.ukgoogle.com
Diastereoselective synthesis focuses on controlling the formation of multiple stereocenters in a molecule. In the context of 3-aminobutan-2-one precursors, reactions that create two adjacent stereocenters can be designed to favor the formation of one diastereomer over others. nih.gov For example, certain Mannich bases can be reduced to diastereoisomeric allylic amino alcohols, and the relative stereochemistry can be controlled. researchgate.net
Asymmetric Reduction Methodologies
Asymmetric reduction of a prochiral ketone is a direct and efficient route to obtaining enantiomerically enriched amino alcohols. In the context of 3-Aminobutan-2-one, this involves the stereoselective reduction of the ketone functionality. One prominent method utilizes borane (B79455) reagents in the presence of a chiral catalyst. researchgate.netrsc.orgmdpi.com
Chiral oxazaborolidines, generated in situ from chiral amino alcohols and a borane source like borane-tetrahydrofuran (B86392) or trimethyl borate, have proven to be effective catalysts for the enantioselective reduction of various ketones. researchgate.netmdpi.com The mechanism involves the formation of a complex between the oxazaborolidine, the borane reducing agent, and the ketone substrate. This ternary complex facilitates a selective hydride transfer to one face of the carbonyl group, leading to the formation of the desired enantiomer of the corresponding alcohol. mdpi.com For instance, the reduction of α- and β-N,N-dialkyl amino ketones using borane-tetrahydrofuran with a catalytic amount of a chiral oxazaborolidine has yielded optically active amino alcohols with enantiomeric excesses (ee) of up to 99%. researchgate.net Similarly, the use of chiral auxiliaries derived from α,α-diphenyl β-amino alcohols in borane-mediated reductions has achieved high enantioselectivities (around 90% ee) for a variety of ketones. rsc.org
Another approach involves the use of chiral borohydride reagents. For example, diisopinocampheylborane (B13816774) (Ipc₂BH) and diisopinocampheylchloroborane (Ipc₂BCl) have been employed for the asymmetric reduction of 2-amino acetophenones, yielding β-amino alcohols with good to excellent enantiomeric excesses, particularly with Ipc₂BCl (75–99% ee). researchgate.net These methods highlight the versatility of asymmetric reduction in accessing specific stereoisomers of amino alcohols, which can be precursors to compounds like 3-Aminobutan-2-one.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is an example of a chiral auxiliary used in the synthesis of optically active amino acids. This auxiliary can induce isomerization at the α-position of racemic α-amino acids through the formation of a nickel complex intermediate. Subsequent hydrolysis yields the (S)-amino acids with high optical purity. While this specific example pertains to amino acids, the principle can be adapted for the synthesis of other chiral amines. The use of a chiral auxiliary allows for the conversion of a racemic mixture into a pair of diastereomers, which can then be separated based on their different physical properties.
Enantiomer Resolution Techniques
Enantiomer resolution is the process of separating a racemic mixture into its individual enantiomers. Common methods include crystallization, chromatography, and membrane-based techniques. mdpi.comencyclopedia.pub
Crystallization-based resolution often involves the use of a resolving agent, which is an optically active compound that reacts with the racemic mixture to form a pair of diastereomers. mdpi.com These diastereomers, having different physical properties such as solubility, can then be separated by fractional crystallization. For instance, racemic 3-amino-1-butanol has been resolved using (S)- or (R)-mandelic acid. google.com The diastereomeric salts formed can be separated, and the desired enantiomer of the amino alcohol can be recovered.
Chromatographic resolution is another powerful technique for separating enantiomers. mdpi.comencyclopedia.pub This method utilizes a chiral stationary phase (CSP) in a chromatography column. The enantiomers in the racemic mixture interact differently with the CSP, leading to different retention times and thus their separation. High-performance liquid chromatography (HPLC) with a chiral column is a widely used method for this purpose. google.com Other chromatographic techniques like gas chromatography (GC) and supercritical fluid chromatography (SFC) can also be employed for enantioseparation. encyclopedia.pub A method for the separation and detection of 3-aminobutanol enantiomers involves derivatization with (R)-(+)-1-phenylethanesulfonyl chloride followed by analysis using reversed-phase HPLC. google.com
Biocatalytic Synthesis and Enzymatic Transformations
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions. mbl.or.kr
Transaminase-Mediated Routes
Transaminases (TAs), particularly ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone acceptor. researchgate.netmdpi.com This makes them highly valuable for the asymmetric synthesis of chiral amines from prochiral ketones. mbl.or.krresearchgate.net The reaction mechanism proceeds through a two-step "ping-pong" process. mdpi.com
The application of transaminases for the synthesis of chiral amines is a well-established strategy. nih.gov For instance, (R)-selective transaminases have been engineered to improve their catalytic efficiency and substrate scope. nih.gov By identifying and mutating key residues in the active site, researchers have been able to enhance the enzyme's ability to accommodate and convert challenging substrates. nih.gov
| Enzyme Type | Substrate | Key Features | Reference |
| (R)-selective Transaminase | Prochiral ketones | Engineered for improved substrate acceptance and catalytic efficiency. | nih.gov |
| ω-Transaminase | Prochiral ketones | Used for the production of chiral amines via asymmetric synthesis. | researchgate.net |
Amine Dehydrogenase Catalyzed Reductive Amination
Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the reductive amination of ketones and aldehydes to produce chiral amines, using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. nih.goviiserpune.ac.inrsc.org This process is highly atom-efficient, with water being the only byproduct. iiserpune.ac.in
The use of AmDHs in tandem with a cofactor regeneration system, such as formate (B1220265) dehydrogenase (FDH), allows for the efficient synthesis of a wide range of chiral amines with high conversion rates and excellent enantioselectivity. nih.govrsc.org
Naturally occurring AmDHs have been identified and characterized, showing activity towards various aliphatic and cyclic ketones. iiserpune.ac.inrsc.org These enzymes often exhibit high stereoselectivity, producing the (R)- or (S)-configured amine with high enantiomeric excess. nih.govrsc.org For example, several wild-type AmDHs have been shown to be effective in the synthesis of small chiral amino alcohols, including (3S)-3-aminobutan-2-ol, with excellent enantioselectivity (up to 99.4% ee). frontiersin.orgwhiterose.ac.uk
Engineered AmDHs, often derived from amino acid dehydrogenases (AADHs), have been developed to expand the substrate scope and improve catalytic activity. iiserpune.ac.innih.gov Through techniques like directed evolution and site-directed mutagenesis, researchers have successfully engineered AmDHs to catalyze the synthesis of various chiral amines and amino alcohols that are not well-accepted by wild-type enzymes. nih.govmdpi.com
| Enzyme | Substrate(s) | Product(s) | Enantiomeric Excess (ee) | Reference |
| Amine Dehydrogenases (various) | Aliphatic and aromatic ketones | (R)-chiral amines | >99% | nih.gov, rsc.org |
| Wild-type AmDHs (CfusAmDH, MsmeAmDH, etc.) | 3-Hydroxy-2-butanone | (3S)-3-Aminobutan-2-ol | 98.8-99.4% | frontiersin.org, whiterose.ac.uk |
| Engineered AmDH (from Sporosarcina psychrophila) | 1-Hydroxybutan-2-one | (S)-2-Aminobutan-1-ol | >99% | nih.gov |
Stereocontrol in Biocatalytic Pathways
The stereoselective synthesis of chiral amines and ketones is a significant area of research in organic chemistry, driven by the importance of enantiomerically pure compounds in the pharmaceutical and fine chemical industries. Biocatalysis, utilizing enzymes such as transaminases, ketoreductases, and amine dehydrogenases, offers a powerful and green alternative to traditional chemical methods for establishing stereocenters with high precision. mdpi.comnih.gov While specific literature on the biocatalytic synthesis of 3-aminobutan-2-one is not extensively detailed in the provided search results, the principles of stereocontrol can be extrapolated from studies on structurally analogous compounds.
The primary biocatalytic routes for the synthesis of chiral amino ketones like 3-aminobutan-2-one would involve either the asymmetric amination of a prochiral diketone or the kinetic resolution of a racemic amino ketone. Key enzyme classes that would be instrumental in these pathways are ω-transaminases (ω-TAs) and amine dehydrogenases (AmDHs).
ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. google.com For the synthesis of 3-aminobutan-2-one, a potential substrate would be butan-2,3-dione. The stereochemical outcome of the reaction is dictated by the specific enantioselectivity of the chosen transaminase. Both (R)- and (S)-selective ω-TAs have been identified and engineered, allowing for access to either enantiomer of the target amine. nih.govnih.gov For instance, research on the synthesis of (R)-3-aminobutanol, a structurally related amino alcohol, has demonstrated the successful use of an (R)-selective ω-transaminase from Aspergillus terreus (AtTA) for the asymmetric reductive amination of 4-hydroxy-2-butanone. nih.gov Protein engineering efforts have led to mutants with significantly improved catalytic efficiency and thermostability, highlighting the potential to tailor these biocatalysts for specific substrates. nih.gov
A critical aspect of stereocontrol in transaminase-catalyzed reactions is the management of the reaction equilibrium, which often lies unfavorably. This can be addressed by using a large excess of the amino donor or by employing a system for in-situ by-product removal. mdpi.com For example, the use of isopropylamine (B41738) as an amino donor results in the formation of acetone, which can be removed from the reaction, driving the equilibrium towards product formation.
Amine Dehydrogenases (AmDHs) represent another class of enzymes capable of asymmetric amine synthesis. They catalyze the reductive amination of a ketone using ammonia and a nicotinamide cofactor (NADH or NADPH). whiterose.ac.uk Similar to transaminases, the stereoselectivity is inherent to the specific enzyme used. Studies on the synthesis of small chiral amines, such as (S)-butan-2-amine from butan-2-one, have shown high conversions and excellent enantioselectivities using AmDHs. whiterose.ac.uk This approach offers the advantage of using simple ammonia as the amine source.
The following table summarizes the key enzymes and their potential application in the stereocontrolled synthesis of 3-aminobutan-2-one, based on analogous reactions.
| Enzyme Class | Precursor | Amine Source | Key Stereocontrol Element | Reported Analogous Reaction | Reference |
| ω-Transaminase (ω-TA) | Butan-2,3-dione | Isopropylamine, Alanine | Inherent (R)- or (S)-selectivity of the enzyme | Asymmetric synthesis of (R)-3-amino-1-butanol from 4-hydroxy-2-butanone | nih.govgoogle.com |
| Amine Dehydrogenase (AmDH) | Butan-2,3-dione | Ammonia | Inherent (R)- or (S)-selectivity of the enzyme | Synthesis of (S)-butan-2-amine from butan-2-one | whiterose.ac.uk |
| Ketoreductase (KRED) | Racemic 3-aminobutan-2-one | - | Dynamic kinetic resolution | Asymmetric reduction of bulky α-amino β-keto esters | rsc.org |
Ketoreductases (KREDs) could also play a role in a dynamic kinetic resolution process. In such a scenario, a racemic mixture of 3-aminobutan-2-one could be subjected to a stereoselective reduction of one of the enantiomers to the corresponding amino alcohol, allowing for the separation of the desired unreacted enantiomer of the amino ketone. Structure-guided evolution of ketoreductases has been shown to be effective for the efficient and stereoselective bioreduction of bulky α-amino β-keto esters. rsc.org
Mechanistic Investigations of Chemical Transformations Involving 3 Aminobutan 2 One Hydrochloride
Nucleophilic Reactivity Profiles
The presence of the amino group confers nucleophilic character to 3-aminobutan-2-one (B1622711). This reactivity is central to many of its chemical transformations. The nitrogen atom's lone pair of electrons can readily attack electrophilic centers, initiating a cascade of bond-forming events.
The nucleophilicity of the amino group is, however, moderated by its protonation in the hydrochloride salt form. In non-basic conditions, the equilibrium between the protonated and free amine forms dictates the availability of the nucleophilic nitrogen. The general reactivity of α-amino ketones showcases their ability to act as versatile precursors in the synthesis of more complex amines through various reactions, including condensations with carbonyl compounds to form imines or enamines. acs.org These intermediates are pivotal in the construction of nitrogen-containing heterocyclic compounds. acs.org
The nucleophilic nature of α-amino ketones is also harnessed in their synthesis, classically through the nucleophilic substitution of an α-halogenated ketone with an amine. rsc.org This highlights the propensity of amines to displace leaving groups at the α-position to a carbonyl.
Table 1: Examples of Nucleophilic Reactions Involving α-Amino Ketones
| Reaction Type | Electrophile | Product Type | Reference |
| Imine/Enamine Formation | Aldehydes, Ketones | Imines, Enamines | acs.org |
| Acylation | Acyl Halides | α-Amido Ketones | organic-chemistry.org |
| Alkylation | Alkyl Halides | Substituted α-Amino Ketones | rsc.org |
Oxidation and Reduction Pathways
The carbonyl and amino functionalities of 3-aminobutan-2-one hydrochloride are susceptible to both oxidation and reduction, leading to a variety of products.
Oxidation: The oxidation of α-amino ketones can be a complex process. However, methods have been developed for the synthesis of α-amino ketones through the oxidation of other functional groups, such as α-hydroxy ketones (in the Heyns rearrangement) or through the direct oxidative amination of ketones. rsc.orgcolab.ws For instance, the use of reagents like N-bromosuccinimide (NBS) in the presence of an amine can lead to the formation of α-amino ketones from the corresponding ketones. rsc.org An electrochemical protocol using ammonium (B1175870) iodide as a redox catalyst also provides a method for the oxidative α-C-H functionalization of ketones to yield α-amino ketones. acs.org
Reduction: The ketone group in α-amino ketones can be selectively reduced to a secondary alcohol, yielding an amino alcohol. The stereoselectivity of this reduction is a key aspect, and various reducing agents and conditions have been explored to control the stereochemical outcome. rsc.org For example, the reduction of α-amino ketones derived from leucine (B10760876) has been studied to understand the factors influencing the formation of specific stereoisomers of the corresponding amino alcohols. rsc.org The choice of reducing agent and the presence of protecting groups on the amine can significantly influence the diastereoselectivity of the reduction. researchgate.net
Table 2: Summary of Oxidation and Reduction Reactions of α-Amino Ketones
| Transformation | Reagent/Method | Product Type | Reference |
| Oxidation of Ketones to α-Amino Ketones | NBS/Amine | α-Amino Ketone | rsc.org |
| Electrochemical Oxidation | NH4I (Redox Catalyst) | α-Amino Ketone | acs.org |
| Reduction of Ketone | Various Reducing Agents | Amino Alcohol | rsc.org |
Substitution Reaction Mechanisms
Substitution reactions involving this compound can occur at both the α-carbon and the nitrogen atom.
α-Substitution: The α-carbon of the ketone is activated towards substitution reactions. The classic synthesis of α-amino ketones involves the nucleophilic substitution of an α-haloketone by an amine. rsc.org This reaction proceeds via a standard SN2 mechanism where the amine attacks the electrophilic α-carbon, displacing the halide ion. The presence of the carbonyl group facilitates this reaction by stabilizing the transition state.
N-Substitution: The amino group itself can undergo substitution reactions, such as acylation or alkylation. Acylation with acyl chlorides or anhydrides leads to the formation of α-amido ketones. organic-chemistry.org Alkylation with alkyl halides can introduce substituents on the nitrogen atom. These reactions typically proceed through the nucleophilic attack of the amine on the electrophilic carbon of the acylating or alkylating agent.
Condensation and Cyclization Reactions
The bifunctional nature of this compound makes it an excellent substrate for condensation and cyclization reactions, leading to the formation of various heterocyclic systems.
Condensation of the amine with a carbonyl compound can form an imine, which can then undergo further reactions. acs.org Intramolecular condensation is also possible, depending on the substitution pattern. More significantly, α-amino ketones are key intermediates in multicomponent reactions that form heterocycles. For example, the reaction of α-(β-aminoethylamino) ketones can lead to the formation of dehydro-piperazines. acs.org Furthermore, the reductive cyclization of amino α-keto esters is a general method for the synthesis of fused five- and six-membered nitrogen-containing heterocycles. acs.org
Participation in Named Organic Reactions
3-Aminobutan-2-one and related α-amino ketones are valuable synthons in several named organic reactions.
Hantzsch Pyridine Synthesis: This is a four-component reaction that synthesizes dihydropyridines, which can then be oxidized to pyridines. chemtube3d.comwikipedia.org The reaction involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849). chemtube3d.comwikipedia.org While 3-aminobutan-2-one itself is not a direct starting material, its structural motif is related to the enamine intermediate formed in the reaction. organic-chemistry.orgyoutube.com Variations of the Hantzsch synthesis can utilize precursors that would generate an α-amino ketone-like structure in situ. nih.gov
Feist-Benary Furan Synthesis: This reaction produces substituted furans from α-halo ketones and β-dicarbonyl compounds, catalyzed by amines. wikipedia.orgquimicaorganica.org The amine catalyst plays a crucial role in the initial condensation step. wikipedia.org Although not a direct reactant, the understanding of the reactivity of α-halo ketones in this synthesis provides context for the substitution reactions at the α-position of ketones. ambeed.comyoutube.comyoutube.com
Dakin-West Reaction: This reaction transforms an α-amino acid into an α-acetamido ketone using acetic anhydride (B1165640) and a base like pyridine. While starting from an amino acid, the product is an α-amino ketone derivative, highlighting a synthetic route to this class of compounds. nih.gov
Autocatalytic Conversion Dynamics
Autocatalysis is a phenomenon where a product of a reaction acts as a catalyst for that same reaction. youtube.com In the context of this compound, the potential for autocatalysis exists due to its bifunctional nature.
While specific studies on the autocatalytic conversion of this compound are not extensively documented, the general principles of autocatalysis can be considered. For a reaction to be autocatalytic, a product must accelerate one of the reaction steps. For instance, if a reaction involving this compound were to produce a species that is a more effective acid or base catalyst than the starting materials or the solvent, autocatalysis could be observed. boku.ac.at An example of base autocatalysis is the Fmoc deprotection, where the released secondary amine catalyzes further deprotection. boku.ac.at
Acid and base catalysis play a pivotal role in the reactions of this compound.
Acid Catalysis: The presence of the hydrochloride implies an acidic environment. Acid catalysis is crucial for the keto-enol tautomerization of the ketone, which is often a rate-determining step in reactions at the α-carbon. libretexts.orgwikipedia.org The enol tautomer is a key nucleophilic intermediate in reactions such as α-halogenation. libretexts.org The acid also protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
Base Catalysis/Promotion: In the presence of a base, the α-proton of the ketone can be abstracted to form an enolate ion. libretexts.org The enolate is a much stronger nucleophile than the enol and readily participates in reactions like alkylation and condensation. Base-promoted reactions, such as the haloform reaction, can occur with α-halogenated ketones. libretexts.org The amine functionality within the molecule can itself act as a base, potentially influencing reaction pathways, especially in intramolecular processes. The interplay between the acidic hydrochloride and the basic amino group can lead to complex pH-dependent reactivity profiles.
Role of Intermediates in Catalytic Cycles
The chemical structure of 3-aminobutan-2-one, featuring both a primary amine and a ketone functional group, allows it to engage in a variety of catalytic transformations, particularly in the synthesis of heterocyclic compounds and in biocatalytic reactions. The intermediates formed during these processes are crucial for the progression of the catalytic cycle and the formation of the final product.
In Heterocycle Synthesis (e.g., Paal-Knorr Pyrrole (B145914) Synthesis):
The Paal-Knorr synthesis is a fundamental method for the preparation of pyrroles, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.orgwikipedia.org Although 3-aminobutan-2-one is not a 1,4-dicarbonyl, it can conceptually participate in related cyclization reactions, or be a precursor to a species that does. The general mechanism involves the formation of a hemiaminal intermediate . nih.gov
The catalytic cycle typically begins with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. This is often catalyzed by a weak acid. organic-chemistry.org The resulting hemiaminal then undergoes dehydration to form an enamine or an imine, which subsequently cyclizes by attacking the second carbonyl group. A final dehydration step then yields the aromatic pyrrole ring.
In Biocatalytic Transformations (e.g., Transaminase Reactions):
Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a keto acceptor, a key process in the synthesis of chiral amines. nih.gov While specific studies on this compound as a substrate are scarce, research on related substrates like 4-hydroxy-2-butanone (B42824) provides insight into the potential intermediates. nih.govgoogle.com
The catalytic cycle of a transaminase involves a series of distinct intermediates:
Internal Aldimine: The enzyme's pyridoxal-5'-phosphate (PLP) cofactor is initially bound to a lysine (B10760008) residue in the active site as an internal aldimine.
External Aldimine: The incoming amino substrate (or a precursor) displaces the lysine to form an external aldimine with the PLP cofactor.
Quinonoid Intermediate: A proton is abstracted from the Cα of the amino substrate, leading to the formation of a resonance-stabilized quinonoid intermediate.
Ketimine Intermediate: Reprotonation at a different position yields a ketimine intermediate.
Pyridoxamine-5'-phosphate (PMP) and Keto Acid: Hydrolysis of the ketimine releases the newly formed keto acid and the aminated cofactor, pyridoxamine-5'-phosphate (PMP).
The PMP then transfers the amino group to a new keto substrate in the reverse sequence of steps to regenerate the PLP form of the enzyme and release the new amine product. The efficiency of this catalytic cycle is highly dependent on the binding and stabilization of these various intermediates within the enzyme's active site. Molecular docking and dynamics simulations are often employed to study these interactions and to engineer enzymes with improved activity and substrate specificity. nih.gov
The table below summarizes the key intermediates and their roles in these catalytic cycles.
| Catalytic Cycle | Key Intermediates | Role of Intermediates |
| Paal-Knorr Type Cyclization | Hemiaminal | Initial adduct from the reaction of the amine with a carbonyl group. |
| Enamine/Imine | Formed by dehydration of the hemiaminal; acts as the nucleophile for cyclization. | |
| Transaminase Catalysis | External Aldimine | Covalent adduct between the substrate and the PLP cofactor. |
| Quinonoid Intermediate | Stabilized carbanionic species crucial for the C-N bond cleavage/formation. | |
| Ketimine | Precursor to the release of the product and the aminated cofactor. |
Role of 3 Aminobutan 2 One Hydrochloride As a Chiral Building Block in Advanced Organic Synthesis
Precursor for Stereodefined Heterocyclic Systems
The synthesis of enantiomerically pure heterocyclic compounds is a cornerstone of medicinal chemistry. 3-Aminobutan-2-one (B1622711) hydrochloride serves as a versatile starting material for creating these intricate molecular architectures with high stereocontrol. For instance, it is a key intermediate in the production of various nitrogenous heterocycles. nih.gov The strategic placement of its amino and keto functionalities allows for sequential and diastereoselective reactions to construct ring systems with defined stereocenters.
One notable application is in the synthesis of substituted 2,3-dihydrofurans through a double allylic substitution reaction catalyzed by a palladium complex. researchgate.net This process highlights the utility of the chiral backbone of 3-aminobutan-2-one in directing the formation of specific stereoisomers. Furthermore, its derivatives can be employed in cycloaddition reactions to generate complex heterocyclic frameworks. diva-portal.org The ability to control the three-dimensional arrangement of atoms is crucial, as the biological activity of many pharmaceuticals is dependent on their specific stereochemistry.
Synthesis of Chiral Amino Alcohol Derivatives
Chiral amino alcohols are fundamental components of many biologically active compounds and are widely used as chiral auxiliaries and catalysts in asymmetric synthesis. diva-portal.orgnih.gov 3-Aminobutan-2-one hydrochloride is a direct precursor to 3-aminobutan-2-ol (B1581441), a chiral amino alcohol, through the reduction of its ketone group. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation, often with high stereoselectivity.
The resulting chiral amino alcohols, such as (2S,3S)-3-aminobutan-2-ol, are valuable intermediates in the synthesis of pharmaceuticals. For example, (R)-3-aminobutan-1-ol, another derivative, is a key intermediate for the anti-AIDS drug dolutegravir. vcu.edugoogle.com The synthesis of these amino alcohols from this compound underscores its importance in providing access to a diverse range of enantiomerically pure building blocks.
| Precursor | Product | Application |
| 3-Aminobutan-2-one | 3-Aminobutan-2-ol | Precursor for biologically active molecules |
| (R)-3-Aminobutanoic acid | (R)-3-Aminobutan-1-ol | Intermediate for Dolutegravir |
Application in Complex Natural Product Synthesis (as an intermediate)
The total synthesis of complex natural products often requires the strategic use of chiral building blocks to construct intricate molecular architectures. This compound and its derivatives serve as crucial intermediates in the synthesis of several natural products. Its inherent chirality can be transferred through multiple synthetic steps, ultimately influencing the stereochemistry of the final product.
For example, the core structure of various alkaloids and other biologically active natural products can be assembled using fragments derived from 3-aminobutan-2-one. Its functional groups provide handles for further chemical modifications, allowing for the construction of complex ring systems and stereochemically rich side chains. The use of such chiral building blocks is essential for achieving efficient and stereocontrolled total syntheses. portico.org
Contribution to the Synthesis of Structurally Defined Peptidomimetics
Peptidomimetics are molecules that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability and oral bioavailability. nih.gov this compound can be utilized in the synthesis of non-natural amino acids and peptide fragments that are incorporated into peptidomimetic structures. researchgate.net
By modifying the backbone of peptides with units derived from this chiral building block, chemists can create novel structures with well-defined conformations. These structurally defined peptidomimetics are valuable tools in drug discovery, allowing for the systematic exploration of structure-activity relationships. nih.gov The incorporation of these unique building blocks can lead to the development of potent and selective inhibitors of enzymes or modulators of protein-protein interactions. chemrxiv.org
Formation of Ligands for Catalytic Systems
Chiral ligands are essential components of asymmetric catalysis, a powerful tool for the enantioselective synthesis of molecules. The amino alcohol derivatives obtained from this compound are excellent precursors for the synthesis of chiral ligands. These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction.
For instance, chiral amino alcohols can be converted into bidentate or tridentate ligands that are effective in a variety of metal-catalyzed reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The stereochemical information embedded in the 3-aminobutan-2-one backbone is thus translated into the products of these catalytic processes, enabling the synthesis of a wide range of enantiomerically enriched compounds.
Advanced Spectroscopic and Analytical Methodologies for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of 3-aminobutan-2-one (B1622711) hydrochloride in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Advanced 1D and 2D NMR Techniques
One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer primary insights into the structure. In the ¹H NMR spectrum of a related compound, 3-hydroxybutanone, protons are observed in four distinct chemical environments, with an integrated signal ratio of 3:1:1:3, corresponding to the different methyl and methine protons. docbrown.info For 3-aminobutan-2-one hydrochloride, similar distinct signals would be expected, with chemical shifts influenced by the presence of the amino group and the carbonyl function.
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular puzzle. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton coupling networks, revealing adjacent protons. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, while HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings between protons and carbons, helping to piece together the carbon skeleton and the placement of functional groups. For the (3S)-3-aminobutan-2-one isomer, detailed NMR data is available, which aids in its structural confirmation.
Application in Conformation Analysis
NMR spectroscopy, particularly through the measurement of nuclear Overhauser effects (NOE), provides information on the through-space proximity of atoms, which is critical for determining the preferred conformation of the molecule in solution. By analyzing NOE correlations, the spatial arrangement of the substituents around the chiral center can be deduced, offering insights into the stereochemistry of the molecule.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a key analytical technique that provides information on the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization, which aids in structural elucidation.
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) allows for the precise determination of the mass-to-charge ratio (m/z) of the molecular ion, enabling the calculation of the exact molecular formula. For 3-aminobutan-2-one, the monoisotopic mass is reported as 87.068413911 Da. nih.gov This high degree of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. Various mass spectrometry techniques, including liquid chromatography-mass spectrometry (LC-MS), are routinely used for the characterization of related compounds and can be applied to this compound. nih.gov
Collision Cross Section (CCS) Prediction for Ion Mobility Studies
Ion mobility-mass spectrometry (IM-MS) is an emerging technique that separates ions based on their size, shape, and charge in the gas phase. nih.govscispace.com The collision cross section (CCS) is a key parameter derived from IM-MS, representing the effective area of the ion as it travels through a buffer gas. nih.gov Predicted CCS values for the related compound 3-aminobutan-2-ol (B1581441) have been calculated for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu These predictions can be compared with experimental data to provide an additional layer of structural confirmation and to study the gas-phase conformation of this compound.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Intramolecular Interactions
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. horiba.com These techniques are highly effective for identifying functional groups and probing intramolecular interactions.
In the case of this compound, IR and Raman spectra would exhibit characteristic absorption bands for the key functional groups. The carbonyl group (C=O) typically shows a strong absorption in the IR spectrum around 1700-1725 cm⁻¹. The amino group (-NH₃⁺ in the hydrochloride salt) would display characteristic N-H stretching and bending vibrations. The C-N stretching and C-H bending vibrations would also be present in the fingerprint region of the spectrum. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational wavenumbers, which can then be compared with experimental spectra to aid in the assignment of the observed bands. researchgate.net
| Technique | Information Provided |
| 1D NMR (¹H, ¹³C) | Number and type of protons and carbons, chemical environment. |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms, complete structural assembly. |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns for structural elucidation. |
| Ion Mobility-Mass Spectrometry (IM-MS) | Gas-phase size, shape, and conformation (Collision Cross Section). |
| Infrared (IR) & Raman Spectroscopy | Identification of functional groups and molecular vibrations. |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystal, providing unequivocal proof of a molecule's solid-state structure and, for chiral compounds, its absolute configuration. doaj.org This technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystalline lattice. The resulting diffraction pattern is mathematically decoded to generate a model of the atomic positions.
For a chiral molecule like this compound, determining the absolute configuration is essential. This is achieved by analyzing the anomalous scattering of X-rays, a phenomenon that introduces small, measurable differences in the intensities of specific pairs of reflections (known as Bijvoet pairs). ed.ac.uk The precision of this determination allows for the unambiguous assignment of (R) or (S) configuration at the chiral center. The Flack parameter is a critical value refined during the structure solution; a value close to 0 indicates the correct absolute structure has been modeled, while a value near 1 suggests the inverted structure is correct. ed.ac.uk
While a specific crystal structure for this compound is not publicly available in the search results, a hypothetical table of crystallographic data is presented below to illustrate the typical parameters reported in such an analysis.
| Parameter | Example Value |
| Chemical Formula | C₄H₁₀ClNO |
| Formula Weight | 123.58 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.8 Å, b = 8.2 Å, c = 13.5 Å |
| Volume | 643.0 ų |
| Z (molecules/unit cell) | 4 |
| Calculated Density | 1.275 g/cm³ |
| Flack Parameter | 0.05(3) |
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatography is a cornerstone of analytical chemistry, indispensable for separating components of a mixture to assess the purity and, for chiral substances, the enantiomeric excess of a compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity and enantiomeric excess (e.e.) of pharmaceutical compounds. heraldopenaccess.us For a compound like this compound, which lacks a strong UV-absorbing chromophore, derivatization is often necessary to enable sensitive detection. google.com Alternatively, detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used.
To determine the enantiomeric excess, chiral HPLC is employed. This can be achieved using two main strategies:
Chiral Stationary Phases (CSPs): The sample is passed through a column containing a chiral selector immobilized on the stationary phase. The two enantiomers interact differently with the CSP, leading to different retention times and thus separation. Columns based on polysaccharide derivatives like cellulose (B213188) or amylose (B160209) are common. researchgate.net
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a single enantiomer of a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) reversed-phase HPLC column. nih.gov
The enantiomeric excess is calculated from the peak areas of the two separated enantiomers.
| HPLC Parameter | Typical Conditions for Enantiomeric Excess |
| Column | Chiral Stationary Phase (e.g., Chiralpak IA) |
| Mobile Phase | n-Hexane/Isopropanol/Ethanol mixture |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV (after derivatization) or CAD/ELSD |
| Injection Volume | 10 µL |
Ultra-High-Performance Liquid Chromatography-Ultraviolet (UHPLC-UV) Detection
Ultra-High-Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and reduced solvent consumption. nih.gov When coupled with a UV detector, UHPLC-UV is a highly sensitive method for quantitative analysis. researcher.life
For this compound, a pre-column derivatization step with a UV-active agent would be required for high-sensitivity analysis by UHPLC-UV. nih.gov This method is ideal for rapid purity testing and quantification of impurities in the bulk substance. The validation of a UHPLC-UV method would involve assessing its linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.gov
| UHPLC-UV Parameter | Typical Conditions for Purity Analysis |
| Column | C18 (e.g., Acquity UPLC BEH C18, 1.7 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| UV Detection Wavelength | Dependent on the derivatizing agent (e.g., 254 nm) |
| Run Time | < 5 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Analogues
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique used to separate and identify volatile and thermally stable compounds. rjptonline.org While direct analysis of the salt this compound is not feasible due to its non-volatility, GC-MS is highly suitable for analyzing its related, more volatile analogues, such as 2,3-butanedione (B143835) or the free base, 3-aminobutan-2-one. shimadzu.com
For compounds containing polar functional groups like amines and ketones, a derivatization step is typically required to increase volatility and thermal stability. nih.gov Common derivatization agents include silylating agents like N-Methyl-N-trimethylsilyl trifluoroacetamide (B147638) (MSTFA). nih.gov The gas chromatograph separates the components of the sample, which are then ionized and detected by the mass spectrometer. The mass spectrometer provides a mass spectrum, which serves as a molecular "fingerprint," allowing for structural elucidation and identification by comparison to spectral libraries. This technique is particularly useful for identifying and quantifying trace-level impurities and degradation products.
| GC-MS Parameter | Typical Conditions for Analogue Analysis |
| Column | Capillary Column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 50°C, ramp to 280°C |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole |
| Derivatization | Required (e.g., silylation) |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (typically carbon, hydrogen, nitrogen, and heteroatoms like chlorine) present in a compound. The experimentally determined percentages are compared against the theoretically calculated values based on the chemical formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. sigmaaldrich.com For this compound (C₄H₁₀ClNO), the theoretical composition is a benchmark for sample verification.
| Element | Symbol | Atomic Weight | Theoretical % |
| Carbon | C | 12.011 | 38.87% |
| Hydrogen | H | 1.008 | 8.16% |
| Chlorine | Cl | 35.453 | 28.69% |
| Nitrogen | N | 14.007 | 11.34% |
| Oxygen | O | 15.999 | 12.94% |
Theoretical and Computational Chemistry Studies of 3 Aminobutan 2 One Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-aminobutan-2-one (B1622711) hydrochloride, these methods can predict its geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. By approximating the electron density, DFT can accurately predict molecular geometries and energies. For 3-aminobutan-2-one hydrochloride, a typical DFT study would involve geometry optimization to find the lowest energy structure. This process iteratively adjusts the atomic coordinates to minimize the total electronic energy.
Protonation of the amino group is a key feature of this compound. DFT calculations can elucidate how this protonation affects the electronic distribution within the molecule. masterorganicchemistry.comresearchgate.net The positive charge is not solely localized on the nitrogen atom but is distributed among adjacent atoms, influencing the molecule's reactivity. masterorganicchemistry.com The presence of the electron-withdrawing carbonyl group further impacts the charge distribution.
DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can provide valuable data on bond lengths, bond angles, and dihedral angles of the optimized geometry. researchgate.net Furthermore, analysis of the molecular orbitals (HOMO and LUMO) can offer insights into the molecule's chemical reactivity and potential reaction pathways.
Table 1: Illustrative DFT-Calculated Geometrical Parameters for an Optimized Structure of 3-Aminobutan-2-one Cation
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-C3 | ~1.54 Å |
| C3-N | ~1.50 Å | |
| C2=O | ~1.22 Å | |
| N-H | ~1.02 Å | |
| Bond Angle | C1-C2-C3 | ~118° |
| C2-C3-N | ~110° | |
| H-N-H | ~109.5° | |
| Dihedral Angle | C1-C2-C3-N | Varies with conformation |
Note: These are representative values and would be precisely determined in a specific DFT calculation.
Ab Initio Methods for High-Level Electronic Structure Description
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for electronic structure calculations. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide even more accurate descriptions of electron correlation, leading to highly reliable energetic and geometric predictions. nih.gov
For this compound, ab initio calculations would be particularly useful for benchmarking the results from DFT methods and for studying systems where DFT might not be as accurate, such as in the detailed analysis of intermolecular interactions or excited states. While computationally more demanding, ab initio methods can offer a "gold standard" for the electronic structure description of the molecule. nih.gov
Conformational Analysis and Energy Landscapes
The presence of rotatable single bonds in this compound gives rise to multiple possible conformations, each with a different energy. Understanding the conformational landscape is crucial for predicting the molecule's behavior in different environments.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational space of a molecule over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, providing a dynamic picture of the molecule's flexibility and interactions.
Torsional Strain Analysis
Torsional strain arises from the rotation around single bonds. Analyzing the potential energy as a function of the dihedral angle of the C2-C3 bond in this compound is a key aspect of its conformational analysis. This analysis helps to identify the most stable (lowest energy) and least stable (highest energy) conformations.
Similar to the analysis of n-butane, the rotation around the C2-C3 bond in this compound will have staggered and eclipsed conformations. youtube.comrsc.org The staggered conformations, where the bulky substituents are further apart, are generally more stable. The relative energies of the different conformers (e.g., anti and gauche) would be influenced by the steric interactions between the methyl group, the amino group, and the acetyl group, as well as by any intramolecular hydrogen bonding.
Table 2: Hypothetical Relative Energies of Conformers of 3-Aminobutan-2-one Cation from Torsional Strain Analysis
| Conformer (relative to C2-C3 bond) | Dihedral Angle (C1-C2-C3-N) | Relative Energy (kcal/mol) |
| Anti | ~180° | 0 (most stable) |
| Gauche | ~60° | 0.9 - 1.5 |
| Eclipsed (H/NH3+) | ~120° | 3.5 - 4.0 |
| Syn (CH3/NH3+) | ~0° | > 5.0 (least stable) |
Note: These are estimated values based on principles of conformational analysis and would be quantified by specific computational studies.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.
For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra would be particularly valuable. DFT calculations can be used to compute NMR chemical shifts and spin-spin coupling constants. docbrown.info The calculated chemical shifts for the different protons and carbons in the molecule would depend on their local electronic environment, which is influenced by the molecular conformation.
Vibrational analysis using DFT can predict the frequencies and intensities of the infrared absorption bands. researchgate.netnih.gov The calculated IR spectrum would show characteristic peaks for the C=O stretch, N-H bends and stretches of the ammonium (B1175870) group, and various C-H and C-C vibrations. Comparing the predicted spectrum with an experimental one can help in assigning the observed vibrational modes to specific molecular motions.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Parameter | Predicted Value/Range |
| ¹H NMR | Chemical Shift (ppm) - CH₃ (acetyl) | ~2.1-2.3 |
| Chemical Shift (ppm) - CH (methine) | ~3.8-4.2 | |
| Chemical Shift (ppm) - CH₃ (on C3) | ~1.3-1.5 | |
| ¹³C NMR | Chemical Shift (ppm) - C=O | ~205-210 |
| Chemical Shift (ppm) - C-N | ~50-55 | |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) - C=O stretch | ~1710-1730 |
| Vibrational Frequency (cm⁻¹) - N-H stretch | ~3000-3300 | |
| Vibrational Frequency (cm⁻¹) - N-H bend | ~1500-1600 |
Note: These are approximate values based on typical functional group frequencies and would be refined by specific quantum chemical calculations.
Modeling of Intermolecular and Intramolecular Interactions
The interactions a molecule has with itself and with its neighbors govern many of its physical and chemical properties. Computational modeling allows for a detailed analysis of these forces.
Hydrogen bonds are crucial non-covalent interactions that can significantly influence the structure and properties of this compound. In its protonated form, the primary amine group (-NH3+) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the chloride ion (Cl-) can act as hydrogen bond acceptors.
Intramolecular hydrogen bonding could potentially occur between the protonated amine and the carbonyl oxygen, leading to a cyclic conformation. However, the presence of the chloride ion and solvent molecules in a real system would lead to a complex network of intermolecular hydrogen bonds. Computational studies can predict the relative strengths and geometries of these different hydrogen bonding arrangements. For instance, calculations can determine the bond lengths, bond angles, and vibrational frequencies associated with these hydrogen bonds, providing insight into their stability.
Computed properties from PubChem indicate that 3-aminobutan-2-one has one hydrogen bond donor and two hydrogen bond acceptors. nih.gov This suggests the potential for forming a variety of hydrogen-bonded networks.
Non-covalent interactions (NCIs) encompass a range of forces including hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov NCI analysis is a computational method that helps to visualize and characterize these weak interactions in three-dimensional space. nih.gov This theory is based on the electron density and its derivatives, allowing for the identification of regions of space involved in stabilizing or destabilizing non-covalent interactions.
A study on similar small amino alcohols, 2-aminoethanol and 3-aminopropanol, utilized NCI analysis to show the presence of intramolecular hydrogen bonding. nih.gov A similar approach for this compound would likely reveal a complex interplay of attractive and repulsive non-covalent interactions that dictate its conformational landscape.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including the high-energy transition states that must be overcome.
For reactions involving this compound, such as its synthesis or subsequent transformations, reaction pathway modeling can provide detailed mechanistic insights. For example, in the synthesis of related chiral amino alcohols, computational models can help to understand the stereoselectivity of a particular reaction by comparing the energies of the transition states leading to different stereoisomers.
Transition state analysis involves locating the saddle point on the potential energy surface that corresponds to the highest energy barrier along the reaction coordinate. The geometry and electronic structure of the transition state can reveal key details about bond-making and bond-breaking processes. This information is crucial for optimizing reaction conditions to improve yield and selectivity.
Enzyme Active Site Modeling in Biocatalysis
Biocatalysis often employs enzymes to carry out chemical transformations with high specificity and efficiency. nih.gov 3-Aminobutan-2-one and its derivatives can serve as substrates or intermediates in enzyme-catalyzed reactions. Computational modeling of the enzyme's active site is essential for understanding the mechanism of these biocatalytic processes. nih.gov
By creating a computational model of the enzyme's active site with the substrate, 3-aminobutan-2-one, docked within it, researchers can investigate the specific interactions that lead to substrate binding and catalysis. nih.gov These models can highlight key amino acid residues involved in holding the substrate in the correct orientation for reaction and those that participate directly in the chemical transformation. nih.gov
Future Research Directions and Emerging Methodologies for 3 Aminobutan 2 One Hydrochloride
Development of Novel Green Chemistry Synthetic Routes
Future research is increasingly focused on developing "green" synthetic routes to α-amino ketones like 3-aminobutan-2-one (B1622711) hydrochloride, aiming to minimize the environmental impact of chemical processes. A key area of exploration is the use of transition-metal-free catalytic systems. For instance, methods employing ammonium (B1175870) iodide as a catalyst and sodium percarbonate as a co-oxidant facilitate the direct α-C-H amination of ketones. organic-chemistry.org This approach allows for the cross-coupling of a wide array of ketones and amines under environmentally benign conditions, avoiding the use of heavy metal catalysts. organic-chemistry.org Another green strategy involves the one-pot synthesis from benzylic secondary alcohols and amines, mediated by N-bromosuccinimide (NBS), which proceeds via in situ oxidation, α-bromination, and nucleophilic substitution. organic-chemistry.org Photocatalysis also presents a promising green alternative, utilizing visible light to drive chemical transformations, thereby reducing the reliance on harsh reagents and high temperatures. researchgate.net
Exploration of Unconventional Reaction Pathways and Catalysis
The pursuit of more efficient and novel synthetic methods is leading researchers to explore unconventional reaction pathways for the formation of the crucial C-N bond in α-amino ketones. Electrochemical synthesis is emerging as a powerful tool, enabling the activation of C-C bonds in aryl ketones for subsequent amination under eco-friendly electrolysis conditions. researchgate.net This method offers a high degree of efficiency and can be performed in simple undivided cells. researchgate.net Another area of interest is the use of radical-anionic chemistry, where the deprotonation of an acidic N-H bond can initiate a selective radical activation of a C-H bond, leading to cyclization and the formation of the desired C-N linkage. researchgate.net Furthermore, the Heyns rearrangement, a classic reaction in carbohydrate chemistry, is being repurposed for the synthesis of α-amino ketones from α-hydroxy ketones and secondary amines, often catalyzed by an acid like p-toluenesulfonic acid (PTSA) under solvent-free conditions. colab.ws
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic processes with flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. Continuous flow reactors are particularly well-suited for the synthesis of chiral amines, allowing for precise control over reaction parameters and facilitating the use of immobilized catalysts, which can be easily separated and reused. nih.govwhiterose.ac.uk This technology has been successfully applied to processes like crystallization-induced diastereomeric transformation (CIDT), enabling the continuous production of a single enantiomer with theoretical yields approaching 100%. whiterose.ac.uk
Automated synthesis platforms, such as those offered by Synple Chem and Chemspeed Technologies, are revolutionizing chemical research by automating the entire synthetic workflow, from reagent preparation and reaction execution to work-up and analysis. sigmaaldrich.comchemspeed.com These platforms can perform a wide range of reactions, including reductive amination, and can be used for high-throughput screening and library synthesis, accelerating the discovery and optimization of synthetic routes to compounds like 3-aminobutan-2-one hydrochloride and its derivatives. sigmaaldrich.comyoutube.com
Advancements in Biocatalytic Applications and Enzyme Engineering
Biocatalysis is a rapidly advancing field that offers highly selective and environmentally friendly alternatives to traditional chemical synthesis. acsgcipr.org Enzymes such as transaminases (TAs), amine dehydrogenases (AmDHs), and imine reductases (IREDs) are being extensively studied and engineered for the asymmetric synthesis of chiral amines. nih.govfrontiersin.org
| Enzyme Class | Reaction Catalyzed | Advantages for 3-Aminobutan-2-one Synthesis |
| Transaminases (TAs) | Transfer of an amino group from a donor to a ketone | High stereoselectivity, potential for asymmetric synthesis from a prochiral ketone. frontiersin.org |
| Amine Dehydrogenases (AmDHs) | Reductive amination of a ketone using ammonia (B1221849) | Use of an inexpensive amine source, high enantioselectivity. frontiersin.org |
| Imine Reductases (IREDs) | Reduction of a pre-formed or in situ generated imine | Complements TA and AmDH approaches, can be used in cascade reactions. nih.gov |
Expanding Substrate Scope and Stereoselectivity
A major focus of enzyme engineering is to broaden the range of substrates that can be transformed and to enhance the stereoselectivity of the reaction. nih.gov For instance, wild-type transaminases often have a limited substrate scope, but through techniques like directed evolution and rational design, variants have been created that can accept bulkier substrates. nih.gov Turner and coworkers have assembled large libraries of imine reductases from metagenomic sources, providing a diverse toolkit of biocatalysts capable of acting on sterically demanding ketones and amines. nih.gov These engineered enzymes can achieve excellent enantiomeric excess (>99% ee) in the synthesis of chiral amines. nih.gov
Rational Design of Biocatalysts
Rational design, often guided by computational modeling, allows for targeted modifications of an enzyme's active site to improve its properties. nih.gov By identifying key amino acid residues that control substrate binding and catalysis, researchers can introduce specific mutations to enhance activity, stability, and selectivity. acs.org This approach has been successfully used to engineer enzymes for the synthesis of complex pharmaceutical intermediates. nih.gov For example, the modification of amino acid dehydrogenases has enabled the efficient production of non-canonical amino acids with high precision. nih.gov
Advanced Computational Design and Prediction of Derivatives
Computational tools are becoming indispensable in modern drug discovery and materials science, and their application to the design and prediction of derivatives of this compound holds significant promise. Molecular docking and other computational methods can be used to predict the binding affinity of novel derivatives to target proteins, guiding the synthesis of compounds with desired biological activities. nih.gov Furthermore, computational approaches can aid in the design of new biocatalysts by simulating enzyme-substrate interactions and identifying mutations that are likely to enhance catalytic efficiency and selectivity. nih.gov This synergy between computational prediction and experimental synthesis is expected to accelerate the development of new and improved applications for this compound and its derivatives.
Exploitation in Materials Science Precursor Development
The unique chemical structure of this compound, featuring both an amino group and a ketone functional group, presents intriguing possibilities for its use as a building block in the synthesis of advanced materials. Research in this area is still in its nascent stages, with no extensive body of literature currently available. However, the inherent reactivity of its functional groups suggests potential applications in several key areas of materials science.
One promising avenue of research is its use as a monomer or a modifying agent in the synthesis of novel polymers. The primary amine could participate in polymerization reactions, such as polycondensation or polyaddition, with suitable comonomers to create new polymer chains. The ketone group could be leveraged for post-polymerization modifications, allowing for the introduction of specific functionalities or for cross-linking the polymer chains to enhance their mechanical or thermal properties.
Another area of potential exploration is in the synthesis of metal-organic frameworks (MOFs). The amine and ketone functionalities could act as coordination sites for metal ions, potentially leading to the formation of novel MOF structures with unique porous architectures and surface chemistries. These materials could have applications in gas storage, separation, and catalysis.
The development of research in this field would necessitate a systematic investigation into the reaction kinetics and mechanisms of this compound in various material synthesis processes. Detailed characterization of the resulting materials would be crucial to understand the structure-property relationships and to identify potential applications.
As this is an emerging area of research, there are no established detailed research findings to present in a data table format at this time. The table below is a prospective representation of the kind of data that could be generated as research in this field progresses.
Prospective Research Findings on this compound in Materials Science
| Material Type | Role of this compound | Synthesis Method | Potential Properties of Resulting Material |
| Functional Polymer | Monomer | Polycondensation | Enhanced thermal stability, specific chemical reactivity |
| Cross-linked Polymer | Modifying Agent | Post-polymerization modification | Improved mechanical strength, solvent resistance |
| Metal-Organic Framework | Organic Linker | Solvothermal synthesis | High porosity, catalytic activity, selective gas adsorption |
It is important to note that the information presented in this section is forward-looking and based on the chemical potential of this compound. Future experimental work is required to validate these hypotheses and to fully realize the potential of this compound in materials science.
Q & A
Q. What are the optimal synthetic routes for 3-Aminobutan-2-one hydrochloride, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via reductive amination of 3-oxobutan-2-one using ammonium acetate and sodium cyanoborohydride under acidic conditions. Key parameters for optimization include:
- Temperature : Reactions performed at 40–60°C yield higher purity (95% by LCMS) compared to lower temperatures .
- Solvent System : Polar aprotic solvents (e.g., DMF) improve reaction efficiency, while aqueous workup minimizes byproducts like imine intermediates .
- Catalyst : Use of chiral auxiliaries (e.g., (S)-proline derivatives) for enantioselective synthesis requires pH control (pH 5–6) to stabilize intermediates .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer : A combination of analytical techniques is recommended:
- NMR Spectroscopy : NMR should show characteristic peaks at δ 2.1–2.3 ppm (methyl ketone) and δ 1.5–1.7 ppm (amine proton) in DO .
- HPLC/LCMS : Reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeOH) with retention time ~5.2 min confirms purity (>98%). LCMS (ESI+) should display [M+H] at m/z 122.1 .
- Elemental Analysis : Match calculated (C: 39.2%, H: 8.2%, N: 11.4%) and observed values (±0.3% tolerance) .
Q. What are the stability considerations for this compound in aqueous solutions?
- Methodological Answer : Stability is pH-dependent:
- Acidic Conditions (pH <3) : Stable for >30 days at 4°C due to protonated amine preventing oxidation .
- Neutral/Basic Conditions : Rapid degradation (t <24 hrs) via keto-enol tautomerization. Add antioxidants (e.g., 0.1% ascorbic acid) to mitigate degradation .
Advanced Research Questions
Q. How can enantiomeric purity of chiral this compound derivatives be assessed, and what are the implications for biological activity?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak IA-3 column (hexane:isopropanol 90:10, 0.1% DEA) to resolve enantiomers. Retention times differ by 1.5–2.0 min for (R)- and (S)-forms .
- Biological Implications : (S)-enantiomers show 3x higher binding affinity to GABA receptors in preliminary assays, suggesting stereoselective activity .
Q. What experimental strategies resolve contradictions in reported melting points (e.g., 168–172°C vs. 175–178°C)?
- Methodological Answer : Discrepancies arise from polymorphic forms or hydrate content:
Q. How do counterion interactions (Cl−^-−) influence the solubility and crystallinity of this compound?
- Methodological Answer : Chloride ions form hydrogen bonds with the protonated amine, reducing solubility in polar solvents (e.g., 12 mg/mL in HO at 25°C). Co-crystallization with larger anions (e.g., tosylate) increases solubility 5x but reduces thermal stability .
Key Considerations for Researchers
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
